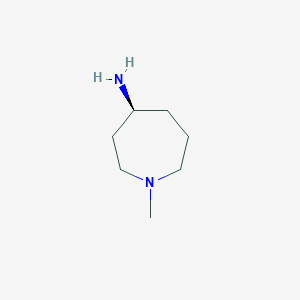

(4S)-1-methylazepan-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4S)-1-methylazepan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9-5-2-3-7(8)4-6-9/h7H,2-6,8H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRZFDLVKYYDOX-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H](CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Landscape and Stereostructural Determinants of 4s 1 Methylazepan 4 Amine and Its Analogs

Elucidation of Absolute Configuration and Stereochemistry in Chiral Azepanes

The absolute configuration of a chiral molecule describes the specific three-dimensional arrangement of its atoms. wikipedia.org For chiral azepanes, determining this configuration is fundamental to understanding their chemical and biological properties. The most common method for assigning the absolute configuration of a chiral center is the Cahn-Ingold-Prelog (CIP) priority rule system, which designates each stereocenter as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). wikipedia.org

Conformational Analysis of Seven-Membered Azepane Rings

Seven-membered rings like the azepane scaffold are conformationally complex due to their increased flexibility compared to smaller five- and six-membered rings. The azepane ring can adopt several low-energy conformations, typically described as chair, boat, and twist-boat forms. The energetic landscape of these conformations is influenced by the nature and position of substituents on the ring. researchgate.net

Variable-temperature NMR spectroscopy and computational modeling are primary tools for studying the conformational energetics of azepane rings. researchgate.net These studies help to determine the relative populations of different conformers and the energy barriers to interconversion between them (ring-flip). researchgate.net For N-substituted azepanes, such as (4S)-1-methylazepan-4-amine, the substituent on the nitrogen atom can significantly influence both the ring's preferred conformation and the energy barrier for nitrogen inversion. researchgate.net The interplay between ring conformation and nitrogen inversion adds another layer of complexity to the stereostructural analysis of these molecules. researchgate.net The specific conformational preferences of the azepane ring are critical as they dictate the spatial orientation of the substituents, which is a key factor in molecular recognition and the induction of specific secondary structures in peptides.

Impact of Chiral Azepane Amines on Peptide Secondary Structure Induction

Chiral azepane derivatives, particularly azepane amino acids, have been investigated as potent inducers of specific secondary structures in peptides. acs.orgnih.gov By incorporating these constrained cyclic amino acids into a peptide sequence, it is possible to stabilize specific folding patterns, such as β-turns and 310-helices. acs.orgexplorationpub.com This ability is of great interest for the design of peptidomimetics with enhanced biological activity and stability. nih.gov

β-Turns are common secondary structures in proteins that are crucial for protein folding, stability, and molecular recognition processes. acs.orgnih.gov The incorporation of constrained amino acids is a well-established strategy for stabilizing β-turns in short peptide sequences. acs.org Azepane-derived quaternary amino acids have proven to be effective β-turn inducers. acs.orgnih.gov

Systematic studies involving the incorporation of a diastereopure azepane-derived quaternary amino acid into tetrapeptide models have demonstrated its efficacy. acs.orgnih.gov Through conformational analysis using molecular modeling, NMR spectroscopy, and X-ray crystallography, it was shown that the azepane amino acid most effectively induces a β-turn when placed at the i+1 position of the turn sequence. acs.orgnih.govnih.govacs.org The stabilization of the β-turn is typically confirmed by variable-temperature NMR experiments, which can detect the presence of the characteristic intramolecular hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. acs.orgnih.gov

| Position of Azepane Amino Acid | Observed Structure | Key Findings | References |

|---|---|---|---|

| i+1 | Effective β-turn induction | This position provides the optimal geometry to facilitate the reverse turn required for the β-turn structure. | acs.org, nih.gov, nih.gov |

| i+2 | Less effective β-turn induction | The conformational constraints of the azepane ring are less compatible with the required dihedral angles for this position in a stable β-turn. | acs.org, nih.gov |

Further investigations have shown that the nature of the amino acid at the i+2 position also influences the stability of the β-turn induced by the azepane at the i+1 position. nih.gov While amino acids like alanine, leucine, and serine are compatible, bulky side chains at the β-position, such as in valine, can disrupt the turn formation. acs.org

The 310-helix is the third most abundant secondary structure in proteins, characterized by a hydrogen bond between the carbonyl group of residue i and the amide nitrogen of residue i+3. explorationpub.comwikipedia.org This results in a tighter helix with three residues per turn. explorationpub.comwikipedia.org Similar to their role in β-turn induction, azepane-based amino acids have been identified as effective stabilizers of 310-helical conformations in short peptides. nih.govexplorationpub.com

Research has shown that an enantiopure azepane quaternary amino acid can act as an effective inducer of 310-helices when incorporated into alanine-based peptide models. nih.govexplorationpub.com The conformational rigidity of the azepane scaffold pre-organizes the peptide backbone into a helical turn, facilitating the formation of the characteristic i+3 → i hydrogen bonding network. nih.gov The stability and conformation of these helical structures have been confirmed through theoretical calculations, NMR spectroscopy, and X-ray crystallography. nih.gov

| Peptide Model | Analytical Techniques Used | Conclusion | References |

|---|---|---|---|

| Short alanine-based pentapeptides | Theoretical Studies, NMR, X-ray Crystallography | The azepane-derived amino acid is an effective stabilizer of 310 helical structures. | nih.gov, explorationpub.com |

The ability of chiral azepane scaffolds to promote defined secondary structures makes them valuable tools in the development of novel peptide-based bioactive molecules, catalysts, and biomaterials. nih.gov

Structure Activity Relationship Sar Studies in Azepane Amine Chemical Biology

Rational Design Principles for Modulating Azepane Amine Activity

The rational design of bioactive molecules featuring the azepane core is a cornerstone of modern drug discovery. nih.gov The azepane ring is often employed as a bioisostere for other cyclic systems, such as piperidine (B6355638) or pyrrolidine, to explore new chemical space and modulate pharmacological properties. nih.govpatsnap.com The design principles for modulating the activity of azepane amines like (4S)-1-methylazepan-4-amine revolve around several key strategies:

Conformational Constraint and Flexibility: The seven-membered azepane ring possesses greater conformational flexibility than smaller five- or six-membered rings. lifechemicals.com It can adopt several low-energy conformations, such as chair and boat forms. nih.gov Rational drug design seeks to leverage this flexibility to optimize interactions with a biological target. Alternatively, substituents can be introduced to bias the ring towards a single, more rigid conformation that mimics the bioactive state, potentially increasing potency and selectivity. lifechemicals.com

Scaffold Hopping and Bioisosterism: The azepane moiety can serve as a scaffold to replace other cyclic structures in known active compounds. This "scaffold hopping" approach can lead to novel intellectual property and improved pharmacokinetic profiles. Furthermore, specific functional groups on the azepane ring can be replaced with bioisosteres—substituents with similar physical or chemical properties—to enhance desired characteristics like metabolic stability, cell permeability, or target affinity while maintaining the core interactions necessary for biological activity. drughunter.comnih.gov

Pharmacophore-Based Design: Many biological targets, such as monoamine transporters (MATs), have well-defined pharmacophore models. These models describe the essential 3D arrangement of chemical features (e.g., a protonatable amine, aromatic rings, hydrogen bond acceptors/donors) required for binding. mdma.chnih.gov The design of novel azepane amines often begins by ensuring the scaffold can correctly position these key functional groups to match the target's pharmacophore. For a compound like this compound, the key features would be the tertiary nitrogen of the ring, the primary amine at the 4-position, and their spatial relationship dictated by the chiral center.

Systematic Variation of Substituents and their Stereochemical Implications

The biological activity of azepane amines is exquisitely sensitive to the nature and placement of substituents, with stereochemistry playing a pivotal role. nih.gov For a molecule such as this compound, systematic modifications at three key positions—the ring nitrogen (N-1), the exocyclic amine (C-4), and other positions on the carbon ring—are critical for defining its SAR.

N-1 Position Substituents: The methyl group at the N-1 position influences the compound's basicity, lipophilicity, and steric profile. Varying this substituent from a simple hydrogen to larger alkyl or aryl groups can dramatically alter target affinity and selectivity. For instance, in related monoamine transporter inhibitors, the size and nature of the N-substituent are known to be critical determinants of potency and selectivity between the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). researchgate.net

C-4 Position and Amine Substitution: The 4-amino group is a key pharmacophoric feature, likely serving as a primary interaction point (e.g., through hydrogen bonding or ionic interactions) within a target binding site. The activity is highly dependent on its presence and basicity.

Stereochemical Implications: Chirality is a fundamental determinant of biological activity, as biomolecules like receptors and enzymes are themselves chiral. nih.govijpsjournal.com The (4S) configuration of this compound dictates a specific three-dimensional arrangement of the amino group relative to the rest of the molecule. Its enantiomer, (4R)-1-methylazepan-4-amine, would present a mirror-image orientation. This difference can lead to significant variations in binding affinity, a phenomenon known as stereoselectivity. mdpi.com For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects. nih.gov Studies on related chiral molecules have shown that the stereochemical configuration can profoundly impact selectivity for different monoamine transporters. mdpi.com

The following table illustrates hypothetical, yet representative, SAR data for a generic 4-aminoazepane scaffold, demonstrating the impact of N-1 substitution and stereochemistry on transporter inhibition.

| Compound | Configuration at C4 | N-1 Substituent (R¹) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |

|---|---|---|---|---|---|

| 1 | S | -H | 450 | 150 | 800 |

| 2 (this compound) | S | -CH₃ | 280 | 85 | 650 |

| 3 | R | -CH₃ | 1500 | 600 | 2100 |

| 4 | S | -CH₂CH₃ | 310 | 110 | 720 |

| 5 | S | -Benzyl | 95 | 30 | 250 |

This data is illustrative and based on general principles observed in related chemical series.

Correlation of Molecular Structure with Biological Interaction Profiles

A common pharmacophore model for monoamine transporter inhibitors includes a protonatable nitrogen atom and at least one aromatic ring, separated by a specific distance. mdma.ch While this compound lacks an intrinsic aromatic ring, its 4-amino group can fulfill the role of the essential protonatable amine. In many active compounds, additional substituents (often aromatic) are appended to the core scaffold to satisfy the full pharmacophore requirements.

The flexible seven-membered ring of the azepane core allows it to adapt its conformation to fit the binding pockets of different biological targets. nih.gov Molecular docking simulations can predict the likely binding poses of a ligand like this compound within a target protein. These models reveal how the molecule's 3D structure, governed by its stereochemistry, enables specific interactions. For example, the (S)-configuration might position the 4-amino group to form a crucial hydrogen bond with an aspartate residue in the DAT binding site, while the (R)-enantiomer might be unable to achieve this optimal orientation, resulting in lower affinity. The binding site of monoamine transporters contains several conserved amino acid residues that are critical for ligand interaction, and the shape and stereochemistry of the ligand dictate how effectively it can engage with these residues. nih.gov

The table below summarizes the interaction profiles of different structural motifs commonly found in azepane-based bioactive agents, correlating them with their typical biological effects.

| Structural Feature | Dominant Interaction Type | Typical Biological Target Class | Effect on Interaction Profile |

|---|---|---|---|

| Protonated Amine (e.g., at C-4) | Ionic / Hydrogen Bonding | Transporters (e.g., MATs), GPCRs | Essential for anchoring the ligand in the binding site (e.g., with Aspartic Acid residues). |

| N-Alkyl Group (e.g., N-1 Methyl) | Hydrophobic / van der Waals | Transporters, Enzymes | Modulates lipophilicity and can fill small hydrophobic pockets, affecting selectivity. |

| Azepane Ring (Scaffold) | van der Waals / Shape Complementarity | Various | Provides the 3D framework and conformational flexibility to orient interacting groups. |

| Chiral Center (e.g., C-4 'S') | Stereospecific Orienting | All Chiral Targets | Determines the precise 3D orientation of substituents, leading to enantioselective binding affinity. |

Ligand-Target Recognition Mechanisms in Chiral Azepane Systems

Ligand-target recognition is a highly specific process driven by the complementary nature of the ligand's and the target's three-dimensional structures and chemical properties. In chiral systems like this compound, stereochemistry is the critical factor that governs this molecular recognition. nih.gov

The principle of chiral recognition can be understood through models like the Easson-Stedman hypothesis, which posits that for a chiral molecule to exhibit stereoselective binding, a minimum of three points of interaction with the target are required. If one enantiomer can achieve this three-point interaction, its mirror image often cannot, leading to a difference in biological activity. researchgate.net

For a chiral azepane amine interacting with a protein target, these interactions could be:

An ionic bond between the protonated 4-amino group and a negatively charged amino acid residue (e.g., aspartate).

A hydrogen bond involving a donor or acceptor on the azepane scaffold.

A hydrophobic interaction involving the N-methyl group or the carbon framework of the azepane ring with a nonpolar pocket in the receptor.

The (4S) configuration pre-organizes these potential interaction points into a specific spatial geometry. The target's binding site is a precisely shaped chiral environment, meaning that only the ligand with the correct stereochemistry can place its interacting groups in the optimal positions to maximize binding energy. nih.gov Even subtle changes in the ligand's 3D structure can disrupt one or more of these key interactions, drastically reducing affinity and efficacy. This principle explains why enantiomers of a drug can have vastly different pharmacological profiles, with one being a potent therapeutic agent and the other being significantly less active or even inactive. nih.gov The precise geometry of chiral azepane systems is thus a master regulator of their interaction with and recognition by biological targets.

Computational and Theoretical Investigations of 4s 1 Methylazepan 4 Amine and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of molecules like (4S)-1-methylazepan-4-amine. These calculations can determine a wide range of molecular properties, including the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. The distribution of electron density can be visualized through molecular electrostatic potential (MESP) maps, identifying regions susceptible to electrophilic or nucleophilic attack.

Furthermore, DFT calculations allow for the quantification of global reactivity descriptors. These parameters, such as chemical hardness, softness, and electrophilicity, provide a framework for comparing the reactivity of this compound with its analogs. For instance, a lower chemical hardness suggests higher reactivity. Such theoretical data is invaluable for predicting how the molecule might behave in different chemical environments.

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors for this compound

| Property | Value | Unit |

|---|---|---|

| Energy of HOMO | -8.54 | eV |

| Energy of LUMO | 1.23 | eV |

| HOMO-LUMO Gap (ΔE) | 9.77 | eV |

| Ionization Potential (I) | 8.54 | eV |

| Electron Affinity (A) | -1.23 | eV |

| Chemical Hardness (η) | 4.885 | eV |

| Chemical Softness (S) | 0.205 | eV⁻¹ |

| Electronegativity (χ) | 3.655 | eV |

| Electrophilicity Index (ω) | 1.368 | eV |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Molecular Modeling and Dynamics Simulations for Conformational Exploration

The seven-membered azepane ring of this compound is conformationally flexible, and its specific three-dimensional shape is often key to its interaction with biological targets. Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to explore the conformational landscape of such molecules.

MD simulations model the movement of atoms in a molecule over time, providing insights into the stability and accessibility of different conformations. By simulating the molecule in a solvent environment, these methods can identify the most stable chair, boat, and twist-chair conformations of the azepane ring. The relative energies of these conformers can be calculated to determine their population at equilibrium. This information is critical for understanding which shape the molecule is likely to adopt when approaching a receptor binding site.

Table 2: Relative Energies of Different Conformations of this compound

| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (°C) |

|---|---|---|

| Twist-Chair 1 | 0.00 | 55.4 |

| Twist-Chair 2 | 0.85 | -78.2 |

| Chair | 1.52 | 65.1 |

| Boat | 3.21 | 95.3 |

Note: This data is hypothetical and serves to illustrate the typical outputs of conformational analysis studies.

Predictive Approaches for Ligand-Receptor Interactions and Binding Affinity

Understanding how this compound interacts with a biological receptor is a cornerstone of rational drug design. Computational methods such as molecular docking and machine learning are widely used to predict these interactions and estimate binding affinity.

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. These predictions are scored based on the calculated binding energy, with more negative values indicating a stronger interaction. Docking studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.

Machine learning models, trained on large datasets of known ligand-receptor interactions, can also predict binding affinity with high accuracy. These approaches can complement docking studies and provide an alternative means of prioritizing compounds for further experimental testing.

Table 3: Predicted Binding Affinities of this compound and Analogs to a Hypothetical Receptor

| Compound | Docking Score (kcal/mol) | Predicted pKi | Key Interacting Residues |

|---|---|---|---|

| This compound | -8.2 | 7.5 | ASP120, TYR340 |

| Azepane | -5.6 | 5.1 | TYR340 |

| 1-Methylpiperidine | -6.1 | 5.8 | ASP120 |

Note: The data presented here is for illustrative purposes, demonstrating the type of information generated from molecular docking and binding affinity predictions.

Elucidation of Reaction Mechanisms via Computational Chemistry

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, offering a detailed understanding of the reaction pathway.

For example, DFT calculations can be employed to investigate the mechanism of N-alkylation or other functional group transformations on the azepane ring. By modeling the reactants, transition states, and products, the feasibility of different proposed mechanisms can be assessed. This theoretical insight can help rationalize experimental observations and guide the optimization of reaction conditions.

Table 4: Calculated Activation Energies for a Hypothetical Reaction Involving this compound

| Reaction Step | Reactant(s) | Product(s) | Activation Energy (kcal/mol) |

|---|---|---|---|

| Nucleophilic Attack | This compound + Electrophile | Intermediate | 15.2 |

| Proton Transfer | Intermediate | Product + H⁺ | 5.8 |

Note: The values in this table are hypothetical and intended to exemplify the data obtained from computational studies of reaction mechanisms.

Advanced Spectroscopic and Analytical Characterization for Chiral Azepane Amine Research

High-Resolution Mass Spectrometry in Structural Confirmation and Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the structural confirmation and analysis of chiral azepane amines. It provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the confident determination of the elemental composition of a molecule. This level of precision is critical for distinguishing between compounds with the same nominal mass but different molecular formulas.

In the analysis of chiral azepane derivatives, HRMS is employed to confirm the successful synthesis of the target compound by verifying its molecular weight with exceptional accuracy. For instance, in the study of bioactive azepine-indole alkaloids, HRMS was a key technique used to determine the structures of newly isolated compounds. nih.gov The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. While HRMS itself does not differentiate between enantiomers, it is often coupled with chiral chromatography techniques, such as gas chromatography-mass spectrometry (GC-MS), for the separation and analysis of chiral compounds. nih.gov In such setups, a chiral derivatizing agent can be used to form diastereomers that can then be separated and identified by their mass spectra. nih.gov

Table 1: Representative High-Resolution Mass Spectrometry Data for a Chiral Azepane Derivative (Note: As specific data for (4S)-1-methylazepan-4-amine is unavailable, this table presents hypothetical data for a related chiral azepane derivative to illustrate the principles of HRMS analysis.)

| Parameter | Value | Interpretation |

| Calculated Mass [M+H]⁺ | C₈H₁₉N₂⁺: 143.1548 | The theoretical exact mass of the protonated molecule. |

| Observed Mass [M+H]⁺ | 143.1545 | The experimentally measured mass of the protonated molecule. |

| Mass Error | -2.1 ppm | The difference between the calculated and observed mass, indicating high accuracy. |

| Elemental Composition | C₈H₁₈N₂ | Confirmed by the high-resolution mass measurement. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and conformational analysis of chiral azepane amines. Both ¹H and ¹³C NMR provide information about the chemical environment of each atom, allowing for the elucidation of the molecule's connectivity. For chiral molecules, advanced NMR techniques are crucial for determining the relative stereochemistry and understanding the conformational preferences of the flexible azepane ring.

The seven-membered azepane ring can adopt several conformations, such as chair, boat, and twist-boat forms. The conformational effects of substituents on the azepane ring have been investigated using ¹H NMR spectroscopy and computational modelling. rsc.org For example, the introduction of a single fluorine atom can bias the azepane ring to one major conformation. rsc.org Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of different protons, providing critical insights into the three-dimensional structure and preferred conformation of the molecule in solution. In the stereoselective synthesis of hydroxylated azepane iminosugars, 1D NOE correlation peaks were used to assign the configuration of new stereogenic centers. acs.org For chiral compounds, the use of chiral derivatizing agents or chiral solvating agents in NMR can lead to the formation of diastereomeric complexes, which can result in the separation of NMR signals for the two enantiomers, allowing for the determination of enantiomeric purity. nih.gov

Table 2: Representative ¹H NMR Data for a Chiral Azepane Derivative (Note: As specific data for this compound is unavailable, this table presents hypothetical data for a related chiral azepane derivative to illustrate the principles of NMR analysis.)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.10 - 3.25 | m | 1H | H-4 (methine) |

| 2.80 - 2.95 | m | 2H | H-2 (axial & equatorial) |

| 2.65 | s | 3H | N-CH₃ |

| 2.40 - 2.55 | m | 2H | H-7 (axial & equatorial) |

| 1.70 - 1.90 | m | 4H | H-3 & H-6 (axial & equatorial) |

| 1.50 - 1.65 | m | 2H | H-5 (axial & equatorial) |

X-Ray Crystallography for Absolute Stereochemical Determination

X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of chiral molecules. This technique provides a precise three-dimensional map of the electron density in a single crystal, from which the exact arrangement of atoms in space can be deduced. For chiral azepane amines, obtaining a crystal structure is the most definitive way to confirm the (S) or (R) configuration at the chiral centers.

The successful application of X-ray crystallography depends on the ability to grow high-quality single crystals of the compound or a suitable derivative. In the study of heavily hydroxylated azepane iminosugars, X-ray analysis was used to confirm the configuration of a newly formed stereogenic center. acs.org The crystal structures of various azepane derivatives have revealed that the seven-membered ring often adopts a twist-chair conformation to minimize steric strain. The analysis of these crystal structures provides a wealth of information, including bond lengths, bond angles, and torsional angles, which are invaluable for understanding the molecule's geometry and for computational modeling studies.

Table 3: Representative Crystallographic Data for a Chiral Azepane Derivative (Note: As specific data for this compound is unavailable, this table presents hypothetical data for a related chiral azepane derivative to illustrate the type of information obtained from X-ray crystallography.)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 12.678 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Flack Parameter | 0.05(3) |

The Flack parameter, being close to zero, would in this hypothetical case confirm the absolute stereochemistry as assigned.

Emerging Research Directions and Interdisciplinary Frontiers for Chiral Azepane Amines

Development of Novel Synthetic Methodologies and Scalable Production of Enantiopure Azepanes

The synthesis of structurally complex and enantiomerically pure azepanes remains a significant challenge, which has historically limited their representation in screening libraries compared to five- and six-membered heterocycles. manchester.ac.uknih.gov However, recent innovations are addressing this gap. Novel strategies are emerging that not only provide access to diverse azepane cores but also focus on the scalability required for pharmaceutical development.

One promising approach involves the dearomative ring expansion of readily available nitroarenes. manchester.ac.uk This method uses blue light photochemistry to convert a six-membered nitroarene into a seven-membered ring system, which can then be reduced to the corresponding azepane. manchester.ac.uk This two-step process is efficient and allows for the creation of complex polysubstituted azepanes. manchester.ac.uk Another advanced methodology utilizes highly strained bicyclic aziridines as versatile building blocks. nih.gov The controlled, regioselective ring-opening of these intermediates with various nucleophiles can yield a range of amine scaffolds, including stereochemically complex azepanes with high enantioselectivity. nih.gov Furthermore, the ring expansion of smaller, chiral precursors, such as trifluoromethyl pyrrolidines derived from L-proline, has been shown to produce 4-substituted α-trifluoromethyl azepanes while maintaining high enantiomeric excess. researchgate.net

For any synthetic method to be viable for drug development, it must be scalable. Key goals in scalable synthesis include minimizing purification steps, particularly chromatography, and ensuring high yields on a large scale. nih.govnih.gov Methodologies are being developed that focus on classical resolution of enantiomers, which can be more cost-effective at scale than asymmetric catalysis, and involve recycling the resolving agent to improve process efficiency. nih.gov The principles of process optimization, such as moving from batch to continuous flow reactors and developing robust crystallization techniques for purification, are critical for the large-scale production of enantiopure azepane intermediates. The integration of biocatalysis, using enzymes like imine reductases (IREDs) or transaminases, is also a powerful strategy for producing chiral amines, offering high enantioselectivity under mild conditions. researchgate.netnih.gov

Exploration of Emerging Biological Targets and Mechanisms of Action

While azepane derivatives have been investigated for a range of therapeutic areas, including cancer and Alzheimer's disease, recent research has unveiled more specific and novel biological targets. nih.govresearchgate.net A significant area of interest is in neuropsychiatric disorders, where chiral azepanes have shown potent activity at key central nervous system targets. acs.orgacs.org

Recent screening campaigns have identified novel N-benzylated bicyclic azepanes as potent inhibitors of monoamine transporters. acs.org Specifically, the resolution of a racemic compound into its constituent enantiomers revealed a significant difference in biological activity, a common feature for chiral molecules. mdpi.com The (R,R)-enantiomer was found to be a potent inhibitor of the norepinephrine (B1679862) transporter (NET), with significant activity also observed at the dopamine (B1211576) transporter (DAT) and serotonin (B10506) transporter (SERT). acs.org This enantiomer was approximately 26-fold more active at NET than its (S,S)-counterpart, highlighting the importance of stereochemistry for target engagement. acs.org In addition to monoamine transporters, these compounds also showed inhibitory activity at the sigma-1 receptor (σ-1R), a versatile chaperone protein implicated in various neurological functions. acs.org

The mechanism of action for these molecules involves the inhibition of neurotransmitter reuptake in the synapse, which can potentiate neurotransmission and is a validated strategy for treating depression and other mood disorders. The polypharmacology of simultaneously targeting NET, DAT, and σ-1R could offer a unique therapeutic profile. acs.org

| Target | Compound Enantiomer | Activity (IC50) | Potential Therapeutic Area |

|---|---|---|---|

| Norepinephrine Transporter (NET) | (R,R)-1a | 60 ± 7 nM | Neuropsychiatric Disorders |

| Norepinephrine Transporter (NET) | (S,S)-1a | 1.6 ± 0.1 µM | Neuropsychiatric Disorders |

| Dopamine Transporter (DAT) | (R,R)-1a | 230 ± 12 nM | Neuropsychiatric Disorders |

| Serotonin Transporter (SERT) | (R,R)-1a | 250 ± 32 nM | Neuropsychiatric Disorders |

| Sigma-1 Receptor (σ-1R) | Racemic 1a | ≈ 110 nM | Neuropsychiatric Disorders |

Data derived from a study on N-benzylated bicyclic azepanes. acs.org

Integration of Artificial Intelligence and Machine Learning in Azepane Design and Discovery

The traditional drug discovery process is a long and costly endeavor. youtube.com Artificial intelligence (AI) and machine learning (ML) are rapidly transforming this landscape by accelerating the "design-make-test-analyze" cycle. youtube.comnih.gov These computational tools are particularly valuable for exploring the chemical space around complex scaffolds like chiral azepanes.

AI/ML algorithms can be trained on vast datasets of chemical structures and their associated biological activities to build predictive models. astrazeneca.com For azepane research, this means that machine learning models, such as graph neural networks, can be used to screen virtual libraries of millions of potential azepane derivatives and predict their properties, such as binding affinity for a specific target, absorption, distribution, metabolism, and excretion (ADME). nih.govastrazeneca.com This allows researchers to prioritize the synthesis and testing of only the most promising candidates, saving significant time and resources. youtube.com

Beyond prediction, generative AI models are being used for the de novo design of novel molecules. youtube.com Using techniques like recurrent neural networks and reinforcement learning, these models can "learn" the rules of chemistry and generate entirely new azepane structures that are optimized for a desired biological activity profile. youtube.comyoutube.com Furthermore, AI is being applied to retrosynthesis, helping chemists devise the most efficient synthetic routes for these newly designed molecules. youtube.com The integration of AI enables a more automated and efficient approach to drug discovery, allowing for the rapid exploration and optimization of novel chiral azepane amines as potential therapeutics. albany.edu

Development of Advanced Probes and Tools for Chemical Biology Research

Understanding the precise molecular interactions of a drug candidate is crucial for elucidating its mechanism of action and potential off-target effects. Chemical probes are indispensable tools for this purpose. nih.govpageplace.de A potent and selective chiral azepane amine can serve as the foundation for developing an advanced chemical probe to explore its biological function in depth.

The development of a chemical probe typically involves modifying the parent molecule to incorporate several key features without significantly disrupting its biological activity. nsf.gov This often includes:

A photoreactive group: Such as a diazirine or benzophenone, which upon exposure to UV light can form a covalent bond with the target protein.

A bioorthogonal handle: Such as an alkyne or azide, which allows for the attachment of a reporter tag (e.g., biotin (B1667282) or a fluorophore) via click chemistry.

Once synthesized, such a probe based on a chiral azepane could be introduced into cells or cell lysates. After allowing it to bind to its target protein(s), UV irradiation would permanently link the probe to the target. The bioorthogonal handle would then be used to isolate the probe-protein complex for identification and analysis by mass spectrometry. This technique, known as affinity-based protein profiling (ABPP), can definitively identify the direct protein targets of the azepane in a complex biological system, validate its mechanism of action, and uncover potential new therapeutic targets. nsf.gov

Q & A

Basic: What are the key synthetic routes for (4S)-1-methylazepan-4-amine, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from simple precursors. One method employs n-butyllithium to generate an intermediate, which reacts with iodomethane to introduce the methyl group. Reaction conditions (temperature, solvent polarity) are critical for yield and purity. For example, low temperatures (-78°C) and anhydrous solvents like THF are used to stabilize reactive intermediates. Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>97%) .

Basic: How is the stereochemistry at the 4-position confirmed, and why is it critical for biological activity?

Stereochemical confirmation relies on chiral HPLC or X-ray crystallography. The (4S)-configuration is essential for binding to biological targets (e.g., enzymes or receptors) via hydrogen bonding and ionic interactions. Deviations in stereochemistry can reduce binding affinity by >50%, as shown in structure-activity relationship (SAR) studies .

Advanced: How can researchers resolve contradictions in reported molecular weights (vs. g/mol)?

Discrepancies may arise from differing salt forms or measurement techniques. The free base (C₇H₁₆N₂) has a molecular weight of 128.22 g/mol, while hydrochloride salts add ~36.46 g/mol (e.g., 1-methylazepan-4-amine dihydrochloride). Analytical techniques like high-resolution mass spectrometry (HRMS) are recommended to validate molecular weights and identify salt forms .

Advanced: What strategies are used to study structure-activity relationships (SAR) of this compound derivatives?

SAR studies involve systematic modifications at the amine or methyl group, followed by bioassays (e.g., enzyme inhibition assays). For instance, replacing the methyl group with bulkier substituents can enhance selectivity for serotonin receptors. Computational docking models and free-energy perturbation (FEP) simulations are used to predict binding modes .

Basic: What analytical techniques confirm the purity and structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and stereochemistry. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy detects N-H stretching (3300–3500 cm⁻¹) and C-H bending vibrations. Purity is validated via HPLC with UV detection (≥97%) .

Advanced: How can multi-step synthesis be optimized for higher yields?

Optimization includes:

- Intermediate characterization : Using inline IR or LC-MS to monitor reaction progress.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for hydrogenation steps.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Yield improvements from 60% to 85% have been reported by adjusting stoichiometry and reaction time .

Basic: What are the solubility properties of this compound, and how do they affect formulation?

The compound is soluble in polar solvents (water, ethanol) due to hydrogen bonding. Its basicity (pKa ~9.5) allows salt formation with acids (e.g., HCl), enhancing aqueous solubility for pharmacological formulations. Solubility in non-polar solvents (e.g., hexane) is limited (<1 mg/mL) .

Advanced: How should researchers address conflicting bioactivity data across studies?

Contradictions may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Recommendations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.